molecular formula C22H24N4 B3911237 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine

4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine

Cat. No. B3911237
M. Wt: 344.5 g/mol
InChI Key: TVNZGLNZJSOTEN-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine, also known as NAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative that has been found to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine is not fully understood, but it is believed to act through multiple pathways in the brain. 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been shown to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin. It also has anti-inflammatory properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been found to have a range of biochemical and physiological effects in the brain. It can improve synaptic plasticity, increase neurotrophic factor expression, and reduce inflammation and oxidative stress. These effects contribute to 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine's neuroprotective properties and its potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on the brain are well-documented. However, there are some limitations to its use. 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in the body, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine. One area of interest is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes. Another direction is the investigation of 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine's effects on other neurological disorders, such as multiple sclerosis or Huntington's disease. Additionally, research could focus on the development of 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine derivatives with improved solubility and longer half-lives.

Scientific Research Applications

4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that 4-(1-naphthylmethyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has neuroprotective properties and can improve cognitive function in animal models of these diseases.

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c1-18(19-9-11-23-12-10-19)24-26-15-13-25(14-16-26)17-21-7-4-6-20-5-2-3-8-22(20)21/h2-12H,13-17H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNZGLNZJSOTEN-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E)-1-(4-pyridinyl)ethylidene]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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